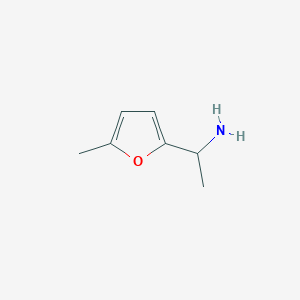

1-(5-Methyl-furan-2-yl)-ethylamine

描述

Overview of Furan (B31954) Derivatives in Synthetic and Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in synthetic and medicinal chemistry. researchgate.net Its derivatives are found in a vast array of biologically active compounds and are prized for their versatile reactivity. dovepress.comijsrst.com The furan nucleus is a key structural motif in numerous natural products and has been incorporated into a wide range of pharmaceuticals. researchgate.netdovepress.com

Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties. dovepress.com This biological activity is often influenced by the nature and position of substituents on the furan ring. researchgate.net In synthetic chemistry, furans serve as versatile building blocks for the construction of more complex molecules, including other heterocyclic systems. researchgate.net The development of new methods for synthesizing furan derivatives remains an active and important area of research. ijsrst.com

Significance of Amine Functionalities in Organic Compounds

Amines, organic compounds characterized by a nitrogen atom with a lone pair of electrons, are fundamental to organic chemistry and biology. lookchem.com Their basicity and nucleophilicity make them key participants in a wide array of chemical reactions. The amine functional group is a common feature in a vast range of biologically important molecules, including amino acids, neurotransmitters, and alkaloids.

In the pharmaceutical industry, the amine group is a critical pharmacophore in many drug molecules. Its ability to form hydrogen bonds and participate in salt formation is crucial for drug-receptor interactions and for improving the solubility and bioavailability of drug candidates. The versatility of amines makes them indispensable building blocks in the synthesis of a wide variety of organic compounds.

Contextualizing 1-(5-Methyl-furan-2-yl)-ethylamine within Furan-Amine Research

This compound, with its distinct molecular architecture, represents a specific example within the broader class of furan-containing amines. This compound features a furan ring substituted with a methyl group at the 5-position and an ethylamine (B1201723) group at the 2-position. While extensive, peer-reviewed research specifically detailing the synthesis and applications of this compound is not widely available in public literature, its chemical structure suggests potential areas of scientific interest.

The synthesis of similar furan-based amines often involves the reductive amination of a corresponding ketone or aldehyde. mdpi.com For instance, the synthesis of various furan-based amines has been achieved from biomass-derived furan compounds, highlighting a move towards more sustainable chemical production. mdpi.com Given this, a plausible synthetic route to this compound could involve the reductive amination of 1-(5-methylfuran-2-yl)ethan-1-one.

The biological activities of structurally related furan-amine compounds suggest that this compound could be a candidate for investigation in various therapeutic areas. The combination of the furan moiety, known for its diverse bioactivities, and the ethylamine side chain, a common feature in many psychoactive compounds and neurotransmitter analogues, makes this an intriguing molecule for further study. Research into its potential pharmacological effects, as well as its utility as a building block in the synthesis of more complex molecules, would be a valuable contribution to the field of furan-amine research.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and its related compounds.

| Property | Value | Source |

| IUPAC Name | 1-(5-Methyl-furan-2-yl)ethanamine | bldpharm.combiosynth.com |

| CAS Number | 64270-99-1 | biosynth.comthsci.com |

| Molecular Formula | C7H11NO | sigmaaldrich.com |

| Molecular Weight | 125.17 g/mol | sigmaaldrich.com |

| Chiral Forms | (R)-1-(5-Methylfuran-2-yl)ethanamine (CAS: 473733-22-1) bldpharm.combldpharm.com, (S)-1-(5-methylfuran-2-yl)ethan-1-amine (CAS: 473733-26-5) chemscene.combldpharm.com |

Related Furan Compounds

Structure

3D Structure

属性

IUPAC Name |

1-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWUTPKFVOPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398272 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64270-99-1 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylfuran-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 5 Methyl Furan 2 Yl Ethylamine

Established Synthetic Routes

Several classical and well-documented methods have been employed for the synthesis of 1-(5-methyl-furan-2-yl)-ethylamine. These routes often utilize readily available starting materials and established reaction conditions.

Alkylation Reactions of Furan (B31954) Derivatives with Ethylamine (B1201723)

Direct alkylation of furan derivatives with ethylamine represents a straightforward approach. However, this method can be challenging due to the potential for multiple alkylations and side reactions. The success of this strategy often depends on the careful control of reaction conditions and the choice of activating groups on the furan ring.

Condensation Reactions Involving Furan and Amine Precursors

Condensation reactions provide a versatile route to furan-containing amines. mdpi.com This typically involves the reaction of a furan derivative bearing a carbonyl group, such as an aldehyde or ketone, with an amine or its precursor. For instance, 5-methylfurfural (B50972) can be condensed with a suitable nitrogen source, followed by reduction to yield the desired ethylamine derivative. mdpi.com The reaction of 5-hydroxymethylfurfural (B1680220) (HMF) with 3,3-Dimethyl-2-butanone to form (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one is an example of such a condensation. mdpi.com

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines, including this compound. mdpi.comresearchgate.netnih.govresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound (like 5-methylfurfural) and an amine (ethylamine or ammonia), which is then reduced in situ to the corresponding amine. mdpi.comnih.govresearchgate.net

Various catalytic systems have been developed for this purpose. For example, non-noble metal catalysts like Ni/SBA-15 have shown high selectivity in the reductive amination of 5-hydroxymethylfurfural (HMF). researchgate.net Raney Ni is another effective catalyst for the reductive amination of furan aldehydes. nih.govresearchgate.net Furthermore, iridium-catalyzed transfer hydrogenation offers an efficient route using formic acid as a hydrogen source. rsc.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the yield and selectivity of the desired product. researchgate.net

Interactive Data Table: Catalysts in Reductive Amination

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Aminomethyl)-2-furanmethanol | ~90 | researchgate.net |

| Raney Ni | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(aminomethyl)furan | 82.3 | nih.gov |

| Raney Co/Raney Ni (stepwise) | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(aminomethyl)furan | 88.3 | nih.gov |

| Iridium complex | 5-Hydroxymethylfurfural (HMF) | Various furan-derived amines | High TON and TOF | rsc.org |

| Acid treated Ni-Raney | 2,5-Diformylfuran | 2,5-Bis(aminomethyl)furan | High | researchgate.net |

Bromination of 5-Methylfuran Followed by Nucleophilic Substitution

A multi-step synthesis can be achieved through the initial bromination of 5-methylfuran. The resulting bromo-derivative can then undergo nucleophilic substitution with ethylamine to introduce the desired amino group. A known example of a similar pathway involves the bromination of 5-methyl-2-acetylfuran with N-bromosuccinimide (NBS), where the use of azobisisobutyronitrile (AIBN) as an initiator favors the bromination of the methyl group on the furan ring. mdpi.com

Catalytic Cyclization Studies and Related Approaches

Catalytic cyclization reactions represent another avenue for the synthesis of furan rings, which can then be further functionalized. For instance, the cyclization of hydrazonophthalazine derivatives in the presence of a catalyst can lead to the formation of furan-containing structures. researchgate.net While not a direct synthesis of the target molecule, these studies provide valuable insights into the formation of the furan core. researchgate.net Silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have also been reported to yield substituted furan derivatives. nih.gov

Advanced Synthetic Techniques and Optimization

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent systems. For example, in the synthesis of 5-methylfurfural from L-rhamnose (B225776), a biphasic system of diisopropyl ether and water under optimized conditions led to a high yield of 94%. mdpi.com Similarly, the concentration of the catalyst can significantly impact the reaction outcome, where an optimal concentration maximizes the yield while minimizing side reactions. mdpi.com

Chemoenzymatic Synthesis Using Biocatalysts

The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions, aligning with the principles of green chemistry. google.com

ω-Transaminase Biocatalysis

ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com The synthesis of this compound via this method would involve the amination of the corresponding ketone, 2-acetyl-5-methylfuran (B71968).

The reaction proceeds via a ping-pong bi-bi mechanism, where the amino donor first binds to the PLP cofactor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate and releasing the deaminated donor. Subsequently, the ketone substrate binds and is converted to the amine product, regenerating the PLP cofactor for the next catalytic cycle. nih.gov The choice of ω-transaminase is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities. For instance, (R)- and (S)-selective ω-TAs can be employed to produce the desired enantiomer of the target amine. nih.gov The reaction equilibrium can sometimes be unfavorable; however, various strategies, such as using an excess of the amine donor or removing the ketone by-product, can be employed to drive the reaction towards the product. tdx.cat

Enzymes from various microbial sources, such as Chromobacterium violaceum, Vibrio fluvialis, and Aspergillus terreus, have been successfully used for the amination of a range of ketones. tdx.cat While direct studies on 2-acetyl-5-methylfuran are limited, the successful amination of structurally similar aromatic and heterocyclic ketones suggests the feasibility of this approach. mdpi.comrsc.org

Table 1: Key Parameters in ω-Transaminase Biocatalysis for Amine Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Enzyme Source | Microorganism producing the ω-transaminase (e.g., Vibrio fluvialis, Chromobacterium violaceum). | Determines substrate scope, stereoselectivity, and optimal reaction conditions. |

| Amine Donor | A readily available amine that provides the amino group (e.g., L-alanine, isopropylamine). | Influences reaction equilibrium and by-product formation. |

| Substrate | The ketone to be aminated (2-acetyl-5-methylfuran). | Its structure and concentration affect enzyme activity and reaction rate. |

| pH and Temperature | Optimal conditions for enzyme activity and stability. | Crucial for maximizing yield and minimizing enzyme denaturation. |

| Co-factor | Pyridoxal-5'-phosphate (PLP) is essential for the catalytic activity of ω-TAs. | Must be present in sufficient concentration. |

Two-Phase Reaction Systems for Improved Yield and Purity

For example, in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a two-phase system using toluene (B28343) was found to be effective. chemicalbook.com The organic solvent choice is critical; it must be non-denaturing to the enzyme and have favorable partition coefficients for the substrate and product. The use of a two-phase system can lead to higher conversions and easier product purification. The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can sometimes be necessary to improve the solubility and mass transfer of the substrate. mdpi.com

Semi-One-Pot Methods for Analogous Compounds

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer advantages in terms of efficiency, reduced waste, and cost-effectiveness. tubitak.gov.tr While a specific semi-one-pot method for this compound is not detailed in the literature, methods for analogous furan-based amines provide a blueprint. For instance, the synthesis of furfurylamine (B118560) from furfural (B47365) has been achieved in a one-pot reductive amination process. sctunisie.org This involves the in-situ formation of an intermediate, which is then reduced to the final amine product.

A similar strategy could be envisioned for this compound, potentially starting from 5-methylfurfural. This could involve an initial reaction to form an imine, followed by a reduction step, all within the same reaction vessel. The development of such a process would depend on the compatibility of the reagents and catalysts for each step.

Green Chemistry Approaches in Furan-Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Solvent-Free Synthesis

Performing reactions without a solvent or in a green solvent like water is a key aspect of green chemistry. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product separation, and reduced environmental impact. researchgate.net For furan-based compounds, solvent-free aldol (B89426) condensations have been reported, demonstrating the feasibility of this approach for C-C bond formation on the furan ring. researchgate.net

In the context of amine synthesis, a solvent-free approach for the synthesis of this compound could potentially be developed, for example, by reacting 2-acetyl-5-methylfuran with an amine source under catalytic conditions without a solvent. The viability of such a process would depend on the physical state of the reactants and the ability to achieve sufficient mixing.

Intermediates and Precursors in Synthesis

The primary precursor for the biocatalytic synthesis of this compound is the corresponding ketone, 2-acetyl-5-methylfuran (also known as 1-(5-methylfuran-2-yl)ethan-1-one). wikipedia.orgnist.gov This compound can be synthesized through various methods, including the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride. mdpi.com

Another key precursor is 5-methylfurfural , which can be derived from biomass sources like l-rhamnose through dehydration in a biphasic system to improve yield. mdpi.com It can also be synthesized from 5-hydroxymethylfurfural (HMF) via hydrogenolysis. rsc.org HMF itself is a key platform chemical obtainable from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. acs.org 5-Methylfurfural could potentially be converted to this compound through a multi-step process involving the formation of a C-C bond at the aldehyde position followed by amination.

The synthesis of these precursors from renewable biomass sources underscores the potential for a sustainable route to this compound and other valuable furan derivatives. rsc.org

Table 2: Precursors for the Synthesis of this compound

| Precursor | IUPAC Name | Synthesis Route |

| 2-Acetyl-5-methylfuran | 1-(5-Methylfuran-2-yl)ethan-1-one | Friedel-Crafts acylation of 2-methylfuran. mdpi.com |

| 5-Methylfurfural | 5-Methylfuran-2-carbaldehyde | Dehydration of l-rhamnose mdpi.com; Hydrogenolysis of 5-hydroxymethylfurfural. rsc.org |

| 2-Methylfuran | 2-Methylfuran | Hydrogenation of furfural. csic.es |

| 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furan-2-carbaldehyde | Dehydration of hexose sugars (e.g., fructose, glucose). acs.org |

Role of 5-Methyl-2-acetylfuran

5-Methyl-2-acetylfuran serves as a crucial precursor in the synthesis of this compound. The primary synthetic route involves a reductive amination process. This transformation is a cornerstone of amine synthesis, converting a ketone into an amine. The reaction proceeds through an imine intermediate, which is then reduced to the final amine product.

The general steps for this synthesis are:

Imine Formation: 5-Methyl-2-acetylfuran reacts with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate (B1210297), to form an intermediate imine.

Reduction: The imine is subsequently reduced to the corresponding amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

A detailed study on the synthesis of related furan derivatives highlights the efficiency of this method. For instance, the reductive amination of acetylfurans using specific catalysts and conditions has been shown to produce good yields of the corresponding ethylamines. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of this compound.

Utilization of Furan-2-carbaldehyde and Related Furfural Derivatives

While direct synthesis from furan-2-carbaldehyde is less common for producing the title compound with its specific methyl and ethylamine substituents, furfural derivatives are fundamental starting points for a wide array of furan-based chemicals. The synthesis of this compound can be envisioned through a multi-step process starting from a furfural derivative.

One possible, though more complex, pathway could involve:

Grignard Reaction: Furan-2-carbaldehyde can be reacted with a methylmagnesium halide (a Grignard reagent) to introduce the methyl group at the 5-position, although this is not a direct or efficient method for this specific substitution pattern. A more plausible route would start with 5-methyl-furan-2-carbaldehyde.

Formation of the Ethylamine Side Chain: Starting with 5-methyl-furan-2-carbaldehyde, a Wittig reaction or a similar olefination strategy could be employed to form a vinyl group, which could then be further functionalized. A more direct approach is the Strecker amino acid synthesis, where the aldehyde reacts with an ammonium salt and a cyanide source, followed by hydrolysis and decarboxylation, though this is a more classical method.

A more contemporary and efficient approach involves the catalytic conversion of furfural derivatives. Research has demonstrated the synthesis of primary amines from biomass-derived furfural. This involves a reductive amination process where furfural is converted to furfurylamine, and similar principles can be applied to substituted furfurals.

Chemical Transformations and Derivatization

The chemical reactivity of this compound is characterized by the distinct properties of the furan ring and the ethylamine side chain, allowing for a range of chemical transformations.

Oxidation Reactions of the Furan Ring

The furan ring in this compound is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Common oxidizing agents and their potential effects include:

Peroxy acids (e.g., m-CPBA): These can lead to the formation of enediones or other ring-opened products.

Singlet oxygen: Photooxidation can result in the formation of ozonide-like intermediates that can be converted to various products.

Potassium permanganate (B83412) (KMnO₄) or chromium reagents: These strong oxidants can lead to the degradation of the furan ring.

The presence of the electron-donating methyl and ethylamine groups can activate the furan ring, making it more susceptible to oxidation compared to unsubstituted furan.

Reduction Reactions to Yield Amine Derivatives

While the primary amine is already present, further reduction reactions can target the furan ring. Catalytic hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran (B95107) derivative. This reaction typically requires a catalyst such as palladium, platinum, or rhodium on a carbon support, and it is carried out under a hydrogen atmosphere.

The conditions for the reduction of the furan ring are generally more forcing than those required for the reduction of an imine to an amine. Therefore, it is possible to selectively reduce the furan ring while leaving the amine group intact. The resulting product, 1-(5-methyl-tetrahydrofuran-2-yl)-ethylamine, possesses a saturated heterocyclic ring, which alters its chemical and physical properties significantly.

Nucleophilic Substitution Reactions of the Ethylamine Group

The primary amine group in this compound is nucleophilic and can undergo a variety of substitution reactions. These reactions are fundamental for creating a diverse range of derivatives.

Examples of such reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Reductive amination with aldehydes or ketones can also be used to introduce alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These transformations are standard in organic synthesis and allow for the modification of the ethylamine side chain to tune the properties of the molecule for various applications.

Electrophilic Substitution on the Furan Ring (Nitration, Sulfonation, Halogenation)

The furan ring in this compound is electron-rich and readily undergoes electrophilic substitution reactions. The substitution pattern is directed by the existing substituents. The 2- and 5-positions of the furan ring are the most reactive towards electrophiles. In this case, with the 2- and 5-positions already substituted, electrophilic attack would be expected to occur at the 3- or 4-positions.

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | Typically carried out with acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures to avoid ring degradation. | 3-Nitro- or 4-Nitro-1-(5-methyl-furan-2-yl)-ethylamine |

| Sulfonation | Often achieved using a sulfur trioxide-pyridine complex to avoid the harsh conditions of concentrated sulfuric acid, which can cause polymerization or degradation of the furan ring. | This compound-3-sulfonic acid or this compound-4-sulfonic acid |

| Halogenation | Can be performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, under mild conditions. | 3-Bromo- or 4-Bromo-1-(5-methyl-furan-2-yl)-ethylamine |

The directing effects of the existing substituents and the specific reaction conditions will determine the regioselectivity of the electrophilic substitution.

Formation of Salts for Enhanced Solubility and Stability

The conversion of the free base form of an organic amine into a salt is a critical step in pharmaceutical and chemical development. For this compound, forming a salt can significantly enhance its aqueous solubility, chemical stability, and ease of handling, which are crucial properties for various applications. google.com The process involves reacting the basic amine with an acid to form a stable, often crystalline, acid addition salt. google.comspectroscopyonline.com

The primary motivation for salt formation is to improve the physicochemical properties of the parent compound. Many amine-containing molecules, particularly larger organic structures, exhibit poor water solubility, which can limit their utility. spectroscopyonline.com By reacting the amine with a strong acid, the nitrogen atom is protonated, forming an ammonium salt. This introduction of an ionic center dramatically increases the polarity of the molecule, generally leading to greater solubility in aqueous and other polar solvents. spectroscopyonline.com Furthermore, the crystalline nature of many salts contributes to improved chemical and physical stability, making the compound easier to store and handle compared to its often liquid or oily free base form. google.com

General Principles of Amine Salt Formation

The formation of an amine salt is fundamentally an acid-base neutralization reaction. google.com A solution of this compound, which acts as a Lewis base, is treated with a suitable acid. The lone pair of electrons on the amine's nitrogen atom accepts a proton (H⁺) from the acid, resulting in the formation of a substituted ammonium cation and the conjugate base of the acid as the anion. spectroscopyonline.com

The choice of the acid, or "counter-ion," is a crucial decision in the salt formation process and is guided by the desired properties of the final salt. A variety of inorganic and organic acids are commonly employed. google.comgoogle.com The reaction is typically carried out in a suitable solvent system where the free base is soluble, but the resulting salt has lower solubility, facilitating its crystallization and isolation. google.com

Table 1: Common Acids for the Formation of Pharmaceutically Acceptable Salts

| Acid Type | Examples | Resulting Salt | Key Characteristics |

| Mineral Acids | Hydrochloric Acid (HCl), Hydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) | Hydrochloride, Hydrobromide, Sulfate, Phosphate | Form strong ionic bonds, often resulting in highly stable and crystalline salts. Hydrochlorides are very common in the pharmaceutical industry. google.comgoogle.comblogspot.com |

| Organic Acids | Acetic Acid, Lactic Acid, Maleic Acid, Fumaric Acid, Citric Acid, Tartaric Acid, Methanesulfonic Acid (Mesylate), p-Toluenesulfonic Acid (Tosylate) | Acetate, Lactate, Maleate, Fumarate, Citrate, Tartrate, Mesylate, Tosylate | Offer a wide range of properties; can be used to fine-tune solubility and melting point. Some are derived from naturally occurring acids. google.com |

Representative Synthetic Pathway: Formation of this compound Hydrochloride

A common and straightforward method for salt formation is the preparation of the hydrochloride salt, owing to the convenient handling of hydrochloric acid and the often favorable crystalline properties of the resulting product. google.com The reaction can be performed by introducing anhydrous hydrogen chloride gas into a solution of the amine or, more commonly, by adding a solution of HCl in an organic solvent. blogspot.comgoogle.com

The process generally involves dissolving the free base of this compound in an appropriate anhydrous solvent. Protic solvents like ethanol (B145695) or aprotic solvents such as diethyl ether or ethyl acetate are frequently used. google.comblogspot.com A stoichiometric amount of hydrochloric acid (dissolved in a compatible solvent) is then added, often dropwise, to the amine solution. The reaction is typically exothermic, and cooling may be required to control the reaction rate and influence crystal formation. google.com Upon addition of the acid, the hydrochloride salt precipitates from the solution. The solid product can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Table 2: Detailed Steps for the Synthesis of this compound Hydrochloride

| Step | Procedure | Purpose | Observations |

| 1. Dissolution | Dissolve this compound (free base) in a suitable anhydrous solvent (e.g., diethyl ether or ethanol). | To create a homogeneous reaction medium for the amine. | A clear solution is typically formed. |

| 2. Acid Addition | Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or ethanol) to the stirred amine solution. blogspot.com | To protonate the amine and initiate the salt formation. Slow addition helps control the exothermic reaction and promotes the formation of uniform crystals. google.com | A precipitate (the hydrochloride salt) begins to form immediately upon acid addition. |

| 3. Crystallization | Stir the mixture, potentially at a reduced temperature (e.g., 0-5 °C), for a period to ensure complete precipitation. | To maximize the yield of the crystalline salt. | The suspension becomes thicker as more solid product forms. |

| 4. Isolation | Collect the solid product by vacuum filtration. | To separate the salt from the solvent and any soluble impurities. | A crystalline solid is collected on the filter paper. |

| 5. Washing | Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether). | To remove residual acid and any remaining starting material. | The wash helps to purify the final product. |

| 6. Drying | Dry the purified salt under vacuum. | To remove any residual solvent. | The final product is a stable, crystalline solid. |

This method provides a reliable pathway to a stable salt of this compound, enhancing its properties for further use. The principles can be adapted using other acids from Table 1 to generate a library of different salts, each with a unique physicochemical profile.

Molecular Interactions and Structure Activity Relationships Sar

Structural Features Influencing Biological Activity

The biological activity of furan-containing compounds is significantly influenced by the nature and position of substituents on the furan (B31954) ring. orientjchem.org The furan moiety itself is a crucial pharmacophore found in many natural and synthetic compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. orientjchem.orgscispace.com

Key structural features of 1-(5-Methyl-furan-2-yl)-ethylamine that are critical to its activity include:

The Furan Ring: As an aromatic heterocycle, the furan ring is electron-rich and capable of engaging in various interactions with biomolecules. orientjchem.org Its aromaticity provides a stable scaffold, and its planar nature facilitates insertion into binding pockets of proteins.

The 5-Methyl Group: The methyl group at the 5-position of the furan ring influences the molecule's electronic properties and lipophilicity. This substituent can enhance binding affinity by fitting into specific hydrophobic pockets within a receptor or enzyme's active site. Modifications at this position are a common strategy in drug design to optimize potency and selectivity.

The Ethylamine (B1201723) Side Chain: Attached at the 2-position, this side chain is a primary site for interaction and can significantly modulate the compound's biological profile.

Role of the Ethylamine Group in Modulating Activity

The ethylamine group is a fundamental component that heavily influences the compound's biological interactions. The primary amine (-NH2) is basic and is typically protonated at physiological pH, acquiring a positive charge (-NH3+). This positive charge is crucial for forming strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in a protein's binding site.

Furthermore, the ethylamine moiety can:

Act as a Hydrogen Bond Donor: The amine group has hydrogen atoms that can participate in hydrogen bonding with suitable acceptor atoms (like oxygen or nitrogen) on a biological target. hbni.ac.in

Provide a Point for Derivatization: The nitrogen atom serves as a key point for synthetic modification, allowing for the creation of analogs with altered properties. Studies on similar furan derivatives have shown that the amine group is important for activity; for instance, an amine derivative was found to be more potent than its corresponding amide analog, highlighting the significance of the basic nitrogen. orientjchem.org

The table below summarizes the potential interactions facilitated by the ethylamine group.

| Interaction Type | Potential Interacting Residues | Consequence for Biological Activity |

| Ionic Bonding / Salt Bridge | Aspartic Acid, Glutamic Acid | Strong anchoring to the biological target |

| Hydrogen Bonding (Donor) | Serine, Threonine, Asparagine, Glutamine, Main-chain carbonyls | Increased binding specificity and affinity |

| Cation-π Interaction | Tryptophan, Tyrosine, Phenylalanine | Stabilization of the ligand-receptor complex |

Conformational Analysis and Stereochemistry

The ethylamine side chain is attached to a chiral carbon atom (the carbon bonded to the furan ring, the methyl group, the amine, and a hydrogen atom). Consequently, this compound exists as a pair of enantiomers: (R)-1-(5-Methyl-furan-2-yl)-ethylamine and (S)-1-(5-Methyl-furan-2-yl)-ethylamine.

Stereochemistry is often a critical determinant of biological activity. windows.net Enantiomers can exhibit significantly different potencies, efficacies, and even different types of activity, as they interact differently with the chiral environments of biological macromolecules like enzymes and receptors. wiley.com One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that result from rotation around single bonds. The key rotatable bonds in this compound are between the furan ring and the chiral carbon, and between the chiral carbon and the amine group. The preferred conformation of the molecule will be the one with the lowest energy, which dictates the three-dimensional shape that is presented to the biological target. This preferred shape influences how well the molecule's key interacting groups (the furan ring, the protonated amine, the methyl group) are oriented for optimal binding.

π-π Interactions with Aromatic Residues in Proteins

The electron-rich furan ring of this compound is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acid residues within a protein's binding site. nih.gov These residues include Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

π-π interactions are non-covalent interactions that occur between aromatic rings. They are crucial for stabilizing the structure of protein-ligand complexes. researchgate.net Depending on the geometry of the interaction, they can be classified as:

Face-to-face stacking: Where the two aromatic rings are parallel.

T-shaped (edge-to-face) stacking: Where the edge of one ring points towards the face of the other.

Molecular docking studies of other furan-containing compounds have demonstrated the importance of such interactions. For example, furan-azetidinone hybrids have been shown to form π-π stacking interactions with Phenylalanine and Tyrosine residues in the active site of E. coli enoyl reductase. ijper.org It is highly probable that the furan ring of this compound engages in similar stabilizing interactions with aromatic residues in its biological targets.

Hydrogen Bonding with Biological Molecules

Hydrogen bonds are directional electrostatic interactions that play a pivotal role in molecular recognition and the stability of ligand-receptor complexes. hbni.ac.innih.gov In this compound, there are two primary sites for hydrogen bonding:

The Ethylamine Group (-NH2): As mentioned, the amine group is a potent hydrogen bond donor.

The Furan Ring Oxygen: The oxygen atom within the furan ring possesses lone pairs of electrons and can act as a hydrogen bond acceptor, interacting with donor groups like the hydroxyl (-OH) of Serine or Threonine, or the amine (-NH) of Asparagine or Glutamine side chains. researchgate.net

The ability of the molecule to form a network of hydrogen bonds within a binding site contributes significantly to its binding affinity and specificity. The precise geometry and strength of these bonds are critical for a stable and effective interaction.

Biological and Pharmacological Research Applications

Anticancer Research

The exploration of furan (B31954) derivatives in oncology has revealed potential cytotoxic effects, mechanisms for inducing programmed cell death, and the ability to interfere with pathways essential for cancer progression.

Studies have evaluated the cytotoxic potential of furan derivatives against various human cancer cell lines, including the cervical cancer cell line (HeLa) and the liver cancer cell line (HepG2). A related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), demonstrated selective cytotoxicity against these cancer cells. scialert.net The half-maximal inhibitory concentration (IC50) for MFC was found to be 64.00 μg/mL against HeLa cells and 102.53 μg/mL against HepG2 cells. scialert.net

Another study investigated an amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate, which showed potent biological activity against the HeLa cell line with an IC50 value of 62.37 µg/mL. researchgate.net These findings highlight the potential of the furan scaffold in developing compounds with targeted effects on cancer cells. scialert.netresearchgate.net

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa (Cervical Cancer) | 64.00 | scialert.net |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HepG2 (Liver Cancer) | 102.53 | scialert.net |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297) | HeLa (Cervical Cancer) | 62.37 | researchgate.net |

The development of novel enzyme inhibitors is a crucial strategy in cancer therapy. sciencedaily.com While direct studies on 1-(5-Methyl-furan-2-yl)-ethylamine are limited, the broader class of furan- and pyrimidine-containing compounds has been investigated for the ability to inhibit key enzymes in cancer signaling pathways. For instance, certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anti-tumor drug development. nih.gov One such derivative showed an IC50 value of 0.091 μM against EGFR kinase. nih.gov Similarly, other research has focused on developing derivatives that act as potent inhibitors of Cyclin-Dependent Kinases 4/6 (CDK4/6), which are crucial for cell cycle regulation. researchgate.net These studies underscore the potential for molecules with heterocyclic scaffolds, like the furan ring, to be developed into targeted enzyme inhibitors for cancer treatment.

Apoptosis, or programmed cell death, is a vital process that is often dysregulated in cancer cells. Therapeutic agents that can induce apoptosis are of significant interest. Research on related benzofuran derivatives has shown that they can induce apoptosis in leukemia cells. nih.gov Furthermore, studies on novel 5-trifluoromethylpyrimidine derivatives revealed that certain compounds could induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G2/M phase. nih.gov The potent methyltransferase inhibitor 5-aza-2-deoxycytidine has also been shown to induce apoptosis in human colorectal cancer cells, demonstrating a mechanistic link between gene expression regulation and cell death. nih.gov These findings suggest that furan-containing structures could potentially exert their anticancer effects by triggering apoptotic pathways in cancer cells.

Antimicrobial Research

The furan nucleus is a component of various compounds that have been screened for their ability to inhibit the growth of pathogenic microorganisms.

Research has demonstrated that furan derivatives possess a spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) exhibited significant antibacterial activity against the Gram-positive bacteria Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. scialert.net It also showed moderate activity against the Gram-negative bacteria Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. scialert.net

Other studies on alpha-substituted 2-methyl-5-nitrofurans have also determined their minimum inhibitory concentrations against a range of bacteria. nih.gov The morphological effects of these derivatives included the formation of elongated and branched shapes in E. coli and multibud formation in S. aureus. nih.gov

| Bacterial Species | Gram Stain | Activity of MFC | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | High | scialert.net |

| Bacillus cereus | Positive | High | scialert.net |

| Bacillus subtilis | Positive | High | scialert.net |

| Escherichia coli | Negative | Moderate | scialert.net |

| Salmonella Typhi | Negative | Moderate | scialert.net |

| Serratia marcescens | Negative | Moderate | scialert.net |

| Pseudomonas aeruginosa | Negative | Moderate | scialert.net |

The demonstrated activity of furan derivatives against a range of bacteria suggests their potential for development as new antibacterial agents. scialert.net The mechanism of action for compounds like MFC is believed to involve damage to the bacterial cell wall and membrane. scialert.net The differential activity observed between Gram-positive and Gram-negative bacteria is likely due to the structural differences in their cell envelopes, particularly the presence of an outer membrane in Gram-negative bacteria that can act as a barrier to certain hydrophilic molecules. scialert.net The ability of these compounds to act on multiple bacterial species, including those of clinical significance, positions them as candidates for further investigation in the search for novel antimicrobial therapies. scialert.netzsmu.edu.ua

Enzyme Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus in the development of agents for treating hyperpigmentation disorders. nih.govrsc.org Derivatives of furan-containing compounds have been identified as potent tyrosinase inhibitors. A study on a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to the furan core of this compound, demonstrated significant inhibitory activity against mushroom tyrosinase. mdpi.com

One derivative, compound 8 (bearing a 2,4-dihydroxy group), was particularly potent, showing significantly lower IC50 values for both monophenolase and diphenolase activity compared to the standard inhibitor, kojic acid. mdpi.com Enzyme kinetic analysis revealed that this compound acts as a mixed-type inhibitor. mdpi.com These findings highlight the potential of the furan scaffold in designing effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of (E)-1-(furan-2-yl)prop-2-en-1-one Derivative (Compound 8)

| Compound | Substrate | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 8 | L-tyrosine (monophenolase) | 0.0433 | Mixed |

| Compound 8 | L-DOPA (diphenolase) | 0.28 | Mixed |

| Kojic Acid (Standard) | L-tyrosine (monophenolase) | 19.97 | Not Applicable |

| Kojic Acid (Standard) | L-DOPA (diphenolase) | 33.47 | Not Applicable |

This table is based on data presented in the study on furan-chalcone derivatives as tyrosinase inhibitors. mdpi.com

The furan moiety and its derivatives are known to interact with various cellular components. The metabolic activation of 2-methylfuran (B129897), a structural precursor to this compound, is expected to generate the reactive metabolite 3-acetylacrolein. nih.gov This reactive species can subsequently form adducts with nucleophilic cellular components, including proteins, indicating a direct interaction with cellular machinery. nih.gov

Furthermore, related furan aldehydes, such as 5-methyl-2-furfural, have been shown to interact directly with amino acids like phenylalanine. mdpi.com This interaction leads to the formation of Schiff bases, a process that can alter biochemical pathways by reducing the availability of the amino acid for other reactions. mdpi.com These studies demonstrate that the furan ring system is biochemically active and can engage with and modify cellular molecules.

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune responses and cell growth, making them important targets in the treatment of autoimmune diseases and cancers. nih.govsemanticscholar.org The inhibition of JAKs by small molecules has proven to be an effective therapeutic strategy. nih.gov While a wide variety of heterocyclic compounds, such as phenylaminopyrimidines, have been developed as potent JAK inhibitors, there is limited specific research in the available literature directly linking derivatives of this compound to JAK inhibition. nih.govsigmaaldrich.comsigmaaldrich.com The development of JAK inhibitors is a highly active area of research, focusing on scaffolds that can achieve high potency and selectivity for the different JAK family members (JAK1, JAK2, JAK3, and TYK2). nih.gov

Receptor Modulation (e.g., Estrogen Receptor Modulators)

Selective estrogen receptor modulators (SERMs) are compounds that exhibit either agonist or antagonist activity on estrogen receptors in a tissue-specific manner. wikipedia.orgnih.gov The furan ring has been successfully incorporated into scaffolds designed to modulate these receptors. Research into 2,5-diphenylfuran-based compounds has led to the development of pure antiestrogens with a strong preference for the estrogen receptor alpha (ERα). nih.gov

One such derivative, a 2,5-bis(4-hydroxyphenyl)furan, demonstrated potent antiestrogenic effects in breast cancer cells, inhibiting cell growth with an IC50 value of 22 nM. nih.gov This research indicates that the furan system is a suitable core structure for creating potent and selective estrogen receptor modulators, suggesting a potential, though unexplored, application for derivatives of this compound. nih.gov

Investigation of Related Bioactive Heterocyclic Compounds

The field of medicinal chemistry is rich with examples of bioactive heterocyclic compounds, which form the basis of over 90% of new drugs. ijnrd.org The furan ring of this compound places it within a class of compounds known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgeprajournals.com

Other related five-membered heterocyclic compounds like thiophenes and pyrroles, as well as six-membered rings like pyrimidines, are central to many pharmaceuticals. eprajournals.com For example, pyrimidine derivatives are known for their antibacterial properties, while substituted 1,3,4-oxadiazoles exhibit a range of activities, including analgesic and diuretic effects. eprajournals.com The study of these diverse heterocyclic structures provides a broader context for understanding the potential pharmacological applications of this compound and guides the rational design of new, more potent derivatives. ijnrd.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-bis(4-hydroxyphenyl)furan |

| 2-methylfuran |

| 3-acetylacrolein |

| 5-methyl-2-furfural |

| (E)-1-(furan-2-yl)prop-2-en-1-one |

| Kojic acid |

| L-DOPA (L-3,4-dihydroxyphenylalanine) |

| L-tyrosine |

Computational Scrutiny of this compound: A Theoretical Perspective

The compound this compound is a fascinating molecule whose potential biological activities and chemical properties are being explored through advanced computational methods. These in silico techniques provide deep insights into the molecular behavior, electronic structure, and interaction capabilities of the compound, guiding further experimental research. This article delves into the computational chemistry and molecular modeling studies focused on this compound, adhering to a structured examination of its theoretical analysis.

Computational Chemistry and Molecular Modeling Studies

Computational studies are pivotal in modern chemistry and drug discovery, offering a lens to view molecular interactions and properties at an atomic level. For 1-(5-Methyl-furan-2-yl)-ethylamine, these studies are essential to predict its behavior and potential as a bioactive agent.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These properties are intrinsically linked to the molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attacks. For furan (B31954) derivatives and related amine compounds, the HOMO is often localized on the furan ring and the nitrogen atom, indicating these are the primary sites for electron donation. While specific calculations for this compound are not publicly available, the general principles of HOMO-LUMO analysis provide a framework for understanding its potential reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors

This table illustrates typical quantum chemical parameters that would be calculated for this compound in a computational study. The values are for illustrative purposes to demonstrate the concepts.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE | Chemical reactivity and stability |

| Hardness | η | Resistance to change in electron distribution |

| Softness | S | Reciprocal of hardness |

| Electronegativity | χ | Power to attract electrons |

| Electrophilicity Index | ω | Propensity to accept electrons |

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational flexibility of this compound and its stability when interacting with biological macromolecules like proteins. By simulating the compound in a relevant environment, such as in water or a lipid bilayer, researchers can observe how it behaves, changes shape, and interacts with its surroundings, providing insights into its bioavailability and mechanism of action.

WaterMap is a computational tool used in conjunction with molecular dynamics simulations to identify the locations and thermodynamic properties of water molecules in a protein's binding site. Unstable, high-energy water molecules in a binding pocket can be displaced by a ligand, leading to a favorable binding affinity. By analyzing the hydration sites around a target protein, WaterMap can help in the design of ligands, such as derivatives of this compound, that can effectively displace these unfavorable water molecules, thereby improving their binding potency.

Understanding how this compound interacts with protein targets is crucial for predicting its biological effects. Computational docking is a primary tool for this purpose. Docking algorithms predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. The scoring functions then estimate the binding affinity.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For a molecule like this compound, the amine group could act as a hydrogen bond donor or acceptor, while the methyl-furan group could engage in hydrophobic and aromatic interactions. Such profiling is instrumental in structure-based drug design.

Computational methods are increasingly used to predict the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in the physicochemical properties of compounds with their biological activities. By building a model based on a series of related compounds with known activities, the activity of a new compound like this compound can be predicted. These predictions can help prioritize which compounds to synthesize and test in the laboratory, saving time and resources. For instance, computational studies have been used to predict the larvicidal activity of dihydropyrimidines and the antituberculosis activity of novel tetracyclic molecules synthesized from furan-containing precursors. researchgate.net

Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1-(5-Methyl-furan-2-yl)-ethylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the furan (B31954) ring, the methyl group, and the ethylamine (B1201723) side chain would provide conclusive evidence for the compound's structure. For example, predicted ¹³C NMR data for a furan derivative shows distinct peaks for each carbon atom in the molecule. np-mrd.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the alkyl and aromatic groups, C-O-C stretching of the furan ring, and C=C stretching of the furan ring. For example, the FT-IR spectra of 5-methylfurfural (B50972) show characteristic peaks for the furan ring and other functional groups. researchgate.net Specifically, C-H stretching vibrations in the furan ring are typically observed in the region of 3100-3000 cm⁻¹, while the C-O stretching vibrations in furan rings appear around 1200 cm⁻¹. researchgate.net The presence of an amine group would be indicated by N-H stretching vibrations, typically appearing in the range of 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. For instance, the mass spectrum of the related compound 2-ethyl-5-methylfuran (B167692) shows a prominent molecular ion peak and characteristic fragment ions. nih.gov The fragmentation of this compound would likely involve cleavage of the ethylamine side chain, providing further confirmation of its structure.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a preferred method for the analysis of volatile and semi-volatile compounds like furan and its derivatives due to its high sensitivity and ability to detect trace amounts. researchgate.net In the context of analyzing furan derivatives, a sample is first introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. mdpi.comnih.gov The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component. mdpi.comnih.gov

Several studies have demonstrated the effectiveness of GC-MS for the analysis of furan and its derivatives in various matrices. mdpi.comnih.gov For example, a method using a specific capillary column (HP-5MS) has been shown to effectively separate various furan derivatives within a short analysis time. researchgate.netmdpi.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and is particularly useful for accurately quantifying isomers like 2,5-dimethylfuran (B142691) and 2-ethylfuran. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the purity assessment of this compound, a solution of the compound is injected into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (in the column) and the mobile phase (a solvent or mixture of solvents). A detector measures the separated components as they elute from the column, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

HPLC methods are commonly employed for the analysis of amines and related compounds. oiv.int While specific HPLC methods for this compound were not detailed in the search results, the general principles of HPLC for amine analysis would apply. This typically involves using a C18 column and a suitable mobile phase, with detection often performed using a UV or fluorescence detector, sometimes after derivatization to enhance sensitivity. oiv.int Commercial suppliers of similar furan derivatives often provide HPLC data to certify the purity of their products. bldpharm.combldpharm.com

X-ray Diffraction Studies for Solid-State Structure Elucidation of this compound

As of the latest available data, there are no published X-ray diffraction studies specifically detailing the solid-state structure of the chemical compound this compound. Extensive searches of crystallographic databases and the scientific literature did not yield any reports on its crystal structure, unit cell parameters, space group, or detailed atomic coordinates.

Therefore, no data tables on crystallographic parameters, bond lengths, or bond angles for this compound can be provided at this time. The elucidation of its three-dimensional structure in the solid state through single-crystal X-ray diffraction analysis remains a subject for future research. Such studies would be invaluable for understanding the compound's conformational properties and intermolecular interactions in the solid phase.

Applications in Advanced Materials and Specialized Chemical Synthesis

Building Block for Complex Organic Molecules

Furan-containing compounds are recognized as important sustainable alternatives to fossil-based chemicals, often derived from C5 and C6 sugars found in biomass. researchgate.net Molecules like 1-(5-Methyl-furan-2-yl)-ethylamine serve as crucial bio-based building blocks for creating polymers and other complex functional materials. researchgate.nettue.nlrsc.org The modular nature of modern organic synthesis allows chemists to use such bespoke building blocks to engineer materials with specific, tailored properties. semanticscholar.org

The structure of this compound, featuring both a furan (B31954) core and a nucleophilic amine group, makes it a highly adaptable precursor. This dual functionality allows for its integration into larger molecular frameworks through various chemical reactions. The availability of related structures, such as [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine, for research purposes underscores the utility of the 5-methyl-furan-amine scaffold as a foundational element in constructing a diverse range of complex organic molecules. scbt.com

Synthesis of Heterocyclic Compounds

The reactivity of the ethylamine (B1201723) group makes this compound a valuable starting material for the synthesis of novel heterocyclic compounds. One significant application is in the one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones. nih.gov In this process, the amine reacts with a furanone and triethyl orthoformate under reflux conditions, leading to the formation of new enamines with high yields and simplified purification. nih.gov The stereochemistry of the resulting enamine is influenced by the reaction conditions, including the order of reagent addition. nih.gov

Another example of its utility is in the creation of pyrazolone (B3327878) derivatives. The reaction of ethylamine with 1-phenyl-3-methyl-4-(2-furoyl)-5-pyrazolone results in the formation of (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.gov This reaction demonstrates the capacity of the amine to participate in condensation reactions that generate new, complex heterocyclic ring systems. nih.gov

Intermediates in Pharmaceutical Production

The furan nucleus is a structural feature present in numerous pharmaceutical agents, making its derivatives valuable intermediates in drug synthesis. nih.gov The chiral version of the compound, specifically (R)-1-(5-Methylfuran-2-yl)ethanamine, is commercially available and noted for its role as a pharmaceutical intermediate. bldpharm.combldpharm.com The broader class of furan-based amines is also relevant in pharmacology; for instance, [[5-[[(2-Aminoethyl)thio]methyl]furan-2-yl]methyl]dimethylamine is known as an impurity of the drug Ranitidine, highlighting the importance of this chemical family in drug development and quality control. biosynth.com

Table 1: Properties of (R)-1-(5-Methylfuran-2-yl)ethanamine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 473733-22-1 | bldpharm.combldpharm.com |

| Molecular Formula | C₇H₁₁NO | bldpharm.com |

| Molecular Weight | 125.17 g/mol | bldpharm.com |

| MDL Number | MFCD09817789 | bldpharm.com |

Agrochemical and Specialty Chemical Production

While specific applications of this compound in agrochemical production are not extensively detailed in available research, its role as a versatile building block positions it as a key intermediate for a wide array of specialty chemicals. nih.gov Furan compounds derived from biomass are foundational for producing various high-value chemicals and polymers. researchgate.net The chemical reactivity inherent in the furan ring and the amine group allows for its incorporation into diverse molecular structures, suggesting its potential utility in creating specialty chemicals with tailored functions for various industries.

Corrosion Inhibition Studies

Heterocyclic compounds that contain nitrogen, oxygen, and sulfur atoms have proven to be effective corrosion inhibitors, particularly for protecting metals in acidic environments. samipubco.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents deterioration. samipubco.com Although studies specifically on this compound are limited, research on closely related furan derivatives demonstrates the significant potential of this chemical class in corrosion inhibition.

For example, a newly synthesized furan-hydrazide derivative showed an exceptional inhibition efficiency of 99.9% for carbon steel in 0.1 M HCl at a concentration of 600 ppm. samipubco.com Similarly, a furan-triazole-thione derivative provided 99.4% protection for carbon steel in 1.0 M HCl at just 150 ppm. sciopen.com These studies indicate that the adsorption of these furan-based inhibitors on the metal surface typically follows the Langmuir adsorption isotherm model. samipubco.com The mechanism involves the formation of a protective film that isolates the metal from the corrosive solution. sciopen.com

Table 2: Corrosion Inhibition Efficiency of Related Furan Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency | Source(s) |

|---|---|---|---|---|---|

| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | Carbon Steel | 0.1 M HCl | 600 ppm | 99.9% | samipubco.com |

Ligands for Metal Cation Coordination

The structure of this compound contains both nitrogen and oxygen atoms, which can act as electron donor sites, making the molecule a potential ligand for coordinating with metal cations. Research on analogous compounds confirms this capability. For instance, a Schiff base created from 2-furylmethylamine (a related primary amine) was shown to successfully form a coordination complex with Mercury(II). xisdxjxsu.asia

Furthermore, the heterocyclic product formed from the reaction of ethylamine and a furan-pyrazolone derivative exists in a keto-enamine form that is noted to be available for coordination with metal ions. nih.gov In a related study, an imino-pyridyl ligand with a methyl-substituted thiophene (B33073) ring (an analogue of the furan ring) was used to form a stable, distorted square-planar complex with Palladium(II). researchgate.net This body of evidence suggests that this compound and its derivatives are effective ligands for creating novel metal complexes with potential applications in catalysis and material science. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Derivatives with Enhanced Bioactivity

A significant avenue for future research lies in the design and synthesis of novel derivatives of 1-(5-Methyl-furan-2-yl)-ethylamine. The core structure presents numerous opportunities for chemical modification, which could lead to compounds with enhanced or entirely new biological activities. Researchers will likely focus on modifications at the ethylamine (B1201723) side chain and substitutions on the furan (B31954) ring to explore the structure-activity relationships. The goal of these efforts will be to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications.

Elucidation of Precise Mechanisms of Action

Currently, the specific biological targets and precise mechanisms of action for this compound are not well-defined in publicly available scientific literature. A critical area of future investigation will be to conduct comprehensive pharmacological profiling to identify its molecular targets and signaling pathways. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover the proteins and cellular processes with which this compound interacts. Understanding these mechanisms is paramount for guiding the development of any potential therapeutic applications and for predicting its physiological effects.

Optimization of Synthetic Processes for Industrial Scale

While laboratory-scale synthesis of furan-containing compounds is established, the development of efficient and cost-effective synthetic routes for the industrial-scale production of this compound remains a key challenge. Future research will likely focus on optimizing reaction conditions, exploring alternative starting materials, and developing catalytic processes to improve yield, reduce waste, and ensure economic viability. mdpi.com The transition from biomass-derived precursors, such as 2-methylfuran (B129897), represents a promising and sustainable approach that warrants further investigation for large-scale synthesis. mdpi.comresearchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation will be instrumental in accelerating research on this compound. Computational tools, including molecular docking and quantum chemical calculations, can be used to predict the binding of derivatives to potential biological targets and to understand their electronic and structural properties. mdpi.com These in silico predictions can then guide the synthesis of the most promising candidates, which can be subsequently evaluated through experimental assays. This iterative cycle of computational design and experimental testing will streamline the drug discovery process, saving time and resources in the quest to identify new bioactive compounds based on the this compound scaffold.

常见问题

Q. What are the common synthetic routes for 1-(5-Methyl-furan-2-yl)-ethylamine, and what reagents/conditions are typically employed?

- Methodological Answer : The synthesis often involves functionalization of the furan ring followed by amine introduction. For example:

- Reduction : Ethylamine derivatives can be synthesized via reduction of nitriles or imines using NaBH₄ or LiAlH₄ (selective for nitro groups or ketones) .

- Substitution : Electrophilic substitution on furan derivatives (e.g., bromination with Br₂) followed by nucleophilic displacement with ethylamine .

- Catalytic Amination : Transition-metal-catalyzed coupling (e.g., Pd/C) for C–N bond formation .

Table 1 : Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Ethylamine derivatives |

| Substitution | Br₂, HNO₃ | Halogenated intermediates |

| Catalytic | Pd/C, H₂ | Amine-coupled furans |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the furan ring substitution pattern and ethylamine chain connectivity (e.g., δ ~2.3 ppm for methyl groups, δ ~6.5 ppm for furan protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., m/z 125 for the furan-ethylamine backbone) .

- Chromatography : HPLC or GC-MS assesses purity and resolves enantiomers if chiral centers exist .

Advanced Research Questions

Q. How can ω-transaminases be engineered to improve enantioselectivity in the asymmetric synthesis of this compound?

- Methodological Answer :

- Random Mutagenesis : Libraries of ω-transaminase variants (e.g., from Arthrobacter sp.) are generated via error-prone PCR to screen for enhanced activity toward ketone precursors (e.g., 1-acetonaphthone analogs) .

- Semi-Rational Design : Active-site residues (e.g., Phe88, Leu119) are mutated to accommodate bulky substituents on the furan ring, improving substrate binding and enantiomeric excess (ee >99%) .

- Kinetic Analysis : and values are measured to optimize catalytic efficiency .

Table 2 : Key Mutations and Effects on Enantioselectivity

| Mutation | Effect on ee | Catalytic Efficiency () |

|---|---|---|

| Phe88Ala | 85% → 99% | 2.5-fold increase |

| Leu119Gly | 78% → 95% | 1.8-fold increase |

Q. What strategies resolve contradictions in receptor-binding data for this compound derivatives (e.g., CXCR2 antagonists)?

- Methodological Answer :

- Site-Directed Mutagenesis : Key residues in CXCR2 (e.g., Asp112, Tyr115) are mutated to assess their role in antagonist binding. For example, Sch527123 (a derivative) shows reduced affinity in D112A mutants, confirming ionic interactions .

- Functional Assays : [³⁵S]GTPγS binding assays quantify receptor activation. Discrepancies between binding affinity () and functional inhibition () may arise from allosteric modulation .

- Molecular Dynamics (MD) : Simulations predict binding modes and identify non-covalent interactions (e.g., π-π stacking with Tyr115) that stabilize antagonist-receptor complexes .

Q. How do structural modifications to the furan ring (e.g., halogenation) affect the biological activity of this compound analogs?

- Methodological Answer :

- Halogenation : Introducing Cl or F at the 5-position increases lipophilicity (logP) and membrane permeability, enhancing antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Methoxy Substitution : Adding OMe groups improves solubility but may reduce CNS penetration due to hydrogen bonding .

- SAR Studies : Bioisosteric replacement (e.g., thiophene for furan) alters selectivity profiles in receptor binding .

Table 3 : Structure-Activity Relationship (SAR) Trends

| Modification | Biological Effect | Mechanism |

|---|---|---|

| 5-Fluoro | ↑ Anticancer | DNA intercalation |

| 3-Methoxy | ↓ Cytotoxicity | Reduced membrane diffusion |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant activity of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Compare DPPH/ABTS radical scavenging results under identical conditions (pH, solvent). For example, ethanol vs. DMSO can alter radical stability .

- Metabolite Screening : Check for degradation products (e.g., oxidized furans) via LC-MS, which may falsely inflate activity .

- Cellular Models : Use primary cells (e.g., hepatocytes) instead of immortalized lines to avoid artifactual ROS responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。